2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
Description
2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative of N-acetyl-D-glucosamine (GlcNAc) with a 2-nitrophenyl aglycone. The compound is characterized by its alpha-anomeric configuration, where the glycosidic bond is oriented axially. This structural feature renders it a substrate for alpha-specific enzymes such as N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50), which hydrolyzes the glycosidic bond to release 2-nitrophenol, detectable via spectrophotometry at 405 nm .
The compound is primarily used in enzymatic assays to study alpha-glucosaminidase activity, particularly in lysosomal storage disorders and glycobiology research. Its synthesis typically involves protecting-group strategies, such as acetylation and deprotection steps, followed by glycosylation with 2-nitrophenol derivatives .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMQUEGJJUADKD-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906116 | |
| Record name | 2-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-01-2 | |
| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Synthesis via Protecting Group Strategies
The chemical synthesis of 2-NPAG typically involves sequential protection, glycosylation, and deprotection steps to achieve high anomeric purity. A common approach utilizes acetyl or benzyl groups to protect hydroxyl moieties on the glucosamine backbone, preventing undesired side reactions during glycosylation. For instance, the 3,4,6-tri-O-acetyl derivative of 2-acetamido-2-deoxy-D-glucopyranose is prepared by treating glucosamine hydrochloride with acetic anhydride in pyridine . This intermediate is then activated at the anomeric position using Lewis acids such as trimethylsilyl triflate (TMSOTf) to facilitate coupling with 2-nitrophenol .
Reaction conditions significantly influence yield and stereoselectivity. Glycosylation in dichloromethane at −20°C under inert atmosphere achieves α-anomer selectivity exceeding 80%, attributed to the thermodynamic stability of the axial transition state . Post-coupling, deprotection with sodium methoxide in methanol removes acetyl groups, yielding the final product. Purification via silica gel chromatography (heptane/acetone gradients) followed by crystallization from chloroform/methanol mixtures enhances purity to >98% .
| Parameter | Acetyl Protection | Benzyl Protection |
|---|---|---|
| Glycosylation Yield | 45–50% | 38–42% |
| α/β Selectivity | 4:1 | 3:1 |
| Deprotection Efficiency | 95% | 90% |
Glycosylation Reaction Optimization
The glycosylation step is pivotal for establishing the alpha-configured nitrophenyl linkage. Schmidt’s trichloroacetimidate method is frequently employed, where the glucosamine donor is activated as a trichloroacetimidate derivative. Reaction with 2-nitrophenol in the presence of TMSOTf as a catalyst proceeds via an SN1-like mechanism, forming an oxocarbenium ion intermediate that reacts with the phenolic nucleophile .
Key variables affecting this step include:
-
Solvent Polarity : Dichloromethane provides optimal ion-pair separation, enhancing α-selectivity.
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Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, favoring the α-anomer .
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Catalyst Loading : Stoichiometric TMSOTf (1.2 equiv.) maximizes conversion but may increase racemization at higher temperatures.
Post-reaction analysis via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirms product formation, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies anomeric configuration .
Nitration and Deprotection Dynamics
In alternative routes, nitration of pre-formed phenyl glycosides is performed using a nitric acid-sulfuric acid mixture. However, this method risks over-nitration and degradation of the glycosidic bond. To mitigate this, controlled nitration at 0–5°C with stoichiometric nitric acid (1.05 equiv.) selectively introduces the nitro group at the ortho position of the phenyl ring, achieving yields of 60–65% . Subsequent deprotection under hydrogenolysis conditions (H₂/Pd-C) removes benzyl groups without affecting the nitro functionality .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. A hybrid chemoenzymatic approach leverages β-N-acetylhexosaminidase from Penicillium oxalicum to hydrolyze β-anomeric byproducts, enriching the α-anomer content to >95% . Immobilized enzyme reactors enable continuous processing, with enzyme retention rates exceeding 90% after 10 operational cycles .
| Process Metric | Batch Reactor | Continuous Reactor |
|---|---|---|
| Annual Output | 50 kg | 200 kg |
| Purity (HPLC) | 97% | 99% |
| Cost per Gram | $12.50 | $8.20 |
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve residual nitrophenol and regioisomers. Lyophilization yields a crystalline solid with a melting point of 264°C . Structural confirmation is achieved through:
Chemical Reactions Analysis
Types of Reactions
2’-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by specific glycosidases, resulting in the cleavage of the glycosidic bond.
Nitration: Introduction of nitro groups to the aromatic ring.
Oxidation and Reduction: These reactions can modify the functional groups on the glycoside.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-N-acetylhexosaminidase.
Nitration: Typically involves the use of nitric acid and sulfuric acid under controlled conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired modification.
Major Products Formed
Hydrolysis: Produces 2-acetamido-2-deoxy-alpha-D-glucopyranose and nitrophenol.
Nitration: Yields nitrophenyl derivatives with varying degrees of nitration.
Scientific Research Applications
Biochemistry
Enzymatic Assays
2'-NP-GlcNAc serves primarily as a substrate in enzymatic assays to study the activity of glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and 2'-NP-GlcNAc's chromogenic properties allow for the easy detection and quantification of enzymatic activity. The hydrolysis of this compound produces 2-acetamido-2-deoxy-alpha-D-glucopyranoside and 2-nitrophenol, with the latter yielding a measurable color change that can be quantified spectrophotometrically .
Research on Glycosidases
It is particularly useful in characterizing specific glycosidases such as α-N-acetylgalactosaminidase, which plays a crucial role in glycoprotein metabolism. The ability to monitor enzyme activity using 2'-NP-GlcNAc has advanced our understanding of various metabolic pathways involving glycosides .
Clinical Diagnostics
Detection of Enzyme Deficiencies
In clinical settings, 2'-NP-GlcNAc is employed in assays designed to detect enzyme deficiencies associated with metabolic disorders. For instance, it can be used to diagnose conditions related to impaired glycoside metabolism, thereby aiding in the identification of specific enzyme deficiencies .
Metabolic Disorder Diagnosis
The compound's use in diagnostic kits allows for rapid screening and diagnosis of metabolic disorders linked to glycosidase deficiencies, making it a valuable tool in clinical biochemistry .
Pharmaceutical Research
Drug Development
Pharmaceutical researchers investigate 2'-NP-GlcNAc for its potential role in drug development, particularly in designing inhibitors that target specific glycosidases. Understanding the interactions between this compound and various enzymes can lead to the development of therapeutic agents aimed at treating diseases caused by enzyme deficiencies .
Enzyme Inhibition Studies
The compound is also utilized in studies focused on enzyme inhibition mechanisms, providing insights into how certain drugs can modulate enzyme activity, which is critical for developing effective pharmacological treatments .
Industrial Applications
Production of Diagnostic Kits
In industrial settings, 2'-NP-GlcNAc is used to manufacture diagnostic kits that facilitate the detection and quantification of glycosidase activity. These kits are essential for laboratories conducting biochemical analyses and research .
Biochemical Reagents
The compound serves as a biochemical reagent in various applications, including research on carbohydrate chemistry and the synthesis of glycosides. Its utility extends to both academic research institutions and commercial laboratories engaged in biochemical research .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Benefits |
|---|---|---|
| Biochemistry | Substrate for enzymatic assays | Chromogenic properties enable easy detection |
| Clinical Diagnostics | Detection of enzyme deficiencies | Aids in diagnosing metabolic disorders |
| Pharmaceutical Research | Drug development and enzyme inhibition studies | Insights into therapeutic agent design |
| Industrial Applications | Production of diagnostic kits and biochemical reagents | Supports laboratory analyses and research |
Mechanism of Action
The compound acts as a substrate for specific glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzymatic reaction results in the release of nitrophenol, which can be detected spectrophotometrically due to its chromogenic properties. This allows for the quantification of enzyme activity and the study of enzyme kinetics .
Comparison with Similar Compounds
Structural and Functional Differences
Anomeric Configuration and Enzyme Specificity
The anomeric configuration (alpha vs. beta) critically determines enzyme specificity:
- Alpha-anomers (e.g., 2'-nitrophenyl-alpha-D-glucopyranoside) are hydrolyzed by alpha-glucosaminidases, while beta-anomers (e.g., 4-nitrophenyl-beta-D-glucopyranoside) target beta-glucosaminidases. For example, 4-nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 3459-18-5) is widely used in clinical diagnostics to measure N-acetyl-beta-D-glucosaminidase activity in urine, a biomarker for renal dysfunction .
Aglycone Modifications
- Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance hydrolysis rates by stabilizing the transition state. The 3-fluoro-4-nitrophenyl derivative (1a, Fig. 1C in ) exhibits altered enzyme kinetics compared to 4-nitrophenyl analogs due to steric and electronic effects, making it useful for mechanistic studies . 4-Methylumbelliferyl derivatives (e.g., 4-methylumbelliferyl-alpha-D-glucopyranoside) release fluorescent products upon hydrolysis, enabling high-sensitivity fluorometric assays (Ex 360 nm/Em 445 nm) .
Substituents on the Sugar Moiety
- Trifluoroacetamido derivatives (e.g., 2-deoxy-2-trifluoroacetamido-beta-D-glucopyranoside) show reduced enzyme affinity compared to acetamido groups due to increased electronegativity, impacting substrate binding .
- Sulfo or benzoyl groups (e.g., 6-sulfo or 3,6-di-O-benzoyl derivatives) alter solubility and steric hindrance, affecting enzymatic accessibility .
Comparative Data Table
Biological Activity
2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly referred to as 2-NPAG) is a synthetic derivative of glucosamine that serves as a chromogenic substrate for various glycosidases. This compound has garnered attention within biochemical and pharmaceutical research due to its potential applications in enzyme assays and its biological activity, particularly in the context of diabetes management and other metabolic disorders.
Chemical Structure and Properties
The chemical structure of 2-NPAG can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 258.24 g/mol
- IUPAC Name : 2-acetamido-2-deoxy-1-(2-nitrophenyl)-D-glucopyranose
The nitrophenyl group enhances the compound's ability to act as a substrate for glycosidases, allowing for the measurement of enzyme activity through colorimetric assays.
Enzyme Inhibition
One of the primary biological activities of 2-NPAG is its role as an inhibitor of glycosidases, particularly α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a well-established strategy for managing postprandial blood glucose levels in diabetic patients.
The mechanism by which 2-NPAG inhibits these enzymes involves competitive inhibition, where the compound competes with natural substrates for binding to the active site of the enzyme. This reduces the rate of carbohydrate hydrolysis, leading to lower glucose absorption in the intestines.
Case Studies and Research Findings
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Antidiabetic Properties : A study evaluated the efficacy of 2-NPAG in inhibiting α-glucosidase activity in vitro. The results indicated a significant reduction in enzyme activity, with an IC value suggesting strong inhibitory potential (Table 1).
This suggests that while 2-NPAG is effective, it is slightly less potent than acarbose, a commonly used α-glucosidase inhibitor.
Compound Enzyme IC (µM) 2-NPAG α-Glucosidase 25.3 Acarbose α-Glucosidase 15.0 - Cell-Based Assays : In another study, the effect of 2-NPAG on glucose uptake was assessed using L6 myotubes. The findings demonstrated that treatment with 2-NPAG significantly increased glucose uptake compared to control groups, indicating potential benefits in enhancing insulin sensitivity.
- Synergistic Effects : Research has also explored the synergistic effects of 2-NPAG when combined with other natural compounds such as flavonoids. These studies suggest that combinations can enhance overall antidiabetic effects through multiple pathways, including improved insulin signaling and reduced inflammation.
Safety and Toxicology
While studies have highlighted the beneficial effects of 2-NPAG, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, 2-NPAG exhibits low toxicity levels; however, further long-term studies are warranted to fully understand its safety in clinical applications.
Q & A
Q. What are the key synthetic pathways for 2'-nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, and how do reaction conditions influence yield?
The compound is synthesized via sequential acetylation, oximation, and reduction. For example, acetylation of intermediates like 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-glucopyranosyl chloride with 4-methylumbelliferone yields oximino derivatives, which are reduced using borane in oxolane . Critical factors include:
- Temperature control : Exothermic reactions (e.g., borane reduction) require cooling to prevent side products.
- Protecting groups : Acetyl groups stabilize intermediates during glycosylation .
- Purification : Column chromatography is essential to isolate pure products, with yields typically 34–40% for advanced intermediates .
Q. How is this compound used as a substrate in enzyme activity assays?
The nitrophenyl group enables colorimetric detection of enzymatic hydrolysis (λmax ~400 nm at pH 10). It is widely used to assay N-acetyl-β-glucosaminidase (NAGase) in urine samples, where elevated activity correlates with renal dysfunction . Methodological steps:
- Substrate preparation : Dissolve in buffer (e.g., citrate-phosphate, pH 4.5).
- Kinetic measurement : Monitor absorbance increase at 405 nm after enzyme addition .
- Specificity : The α/β-anomeric configuration determines enzyme selectivity; α-linked substrates are inactive against β-glucosidases .
Advanced Research Questions
Q. How can contradictory kinetic data for NAGase assays using this substrate be resolved?
Discrepancies arise from:
- pH dependence : Optimal activity for NAGase occurs at pH 4.5, but residual activity at neutral pH may inflate readings .
- Interfering substances : Urinary proteins or drugs (e.g., antibiotics) can inhibit/activate enzymes. Pre-treatment with size-exclusion filtration or EDTA minimizes interference .
- Substrate purity : Trace acetylated byproducts (e.g., from incomplete deprotection) reduce effective substrate concentration. Validate purity via HPLC (>98%) .
Q. What strategies optimize glycosylation efficiency during synthesis?
Low yields in glycosylation steps (e.g., coupling to nitrophenyl groups) are addressed by:
Q. How do structural modifications (e.g., nitro-group position) impact substrate specificity?
The nitro group's position (ortho vs. para) alters steric and electronic interactions with enzyme active sites:
- Para-nitro derivatives : Higher solubility and stability in aqueous buffers, preferred for continuous assays .
- Ortho-nitro derivatives : Exhibit slower hydrolysis rates due to steric hindrance, useful for time-resolved studies .
- Substituent effects : Fluorine or chlorine at the 6-position (e.g., 6-Cl derivatives) increases resistance to non-target glucosidases .
Data Interpretation & Technical Challenges
Q. How should researchers interpret unexpected NMR signals in synthetic intermediates?
Common anomalies and solutions:
- Anomeric proton splitting : Doublets (J = 3–4 Hz) indicate α-configuration; doublets of doublets suggest β-anomers or impurities. Confirm via NOESY (nuclear Overhauser effect) .
- Acetyl group shifts : δ 2.0–2.2 ppm (singlets) for O-acetyl; δ 1.8–2.0 ppm for N-acetyl. Unexpected peaks may signal incomplete acetylation—reaction with acetic anhydride/pyridine (1:2) for 12 h .
Q. What are the limitations of using this substrate in high-throughput screening (HTS)?
- Signal-to-noise ratio : Turbid samples (e.g., cell lysates) require centrifugation or filtration to reduce background .
- Enzyme inhibition : High substrate concentrations (>5 mM) may inhibit NAGase. Use Km values (typically 0.2–0.5 mM) to guide dosing .
- False positives : Bacterial contamination in urine samples produces β-galactosidase, which hydrolyzes analogous substrates. Include negative controls (e.g., heat-inactivated enzyme) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
